molecular formula C14H11N3O4S B8579773 5-Nitro-1-tosylbenzimidazole

5-Nitro-1-tosylbenzimidazole

Cat. No.: B8579773
M. Wt: 317.32 g/mol
InChI Key: VSGQIMHWNHRKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1-tosylbenzimidazole is a benzimidazole derivative characterized by a nitro (-NO₂) group at position 5 of the benzimidazole core and a toluenesulfonyl (tosyl, -SO₂C₆H₄CH₃) group at position 1. The benzimidazole scaffold consists of a fused benzene and imidazole ring, providing a rigid planar structure conducive to interactions with biological targets.

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-nitrobenzimidazole

InChI

InChI=1S/C14H11N3O4S/c1-10-2-5-12(6-3-10)22(20,21)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3

InChI Key

VSGQIMHWNHRKJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Nitro-1-tosylbenzimidazole with analogous compounds, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties
This compound C₁₃H₁₁N₃O₄S ~318.31 (calculated) Not provided 5-NO₂, 1-SO₂C₆H₄CH₃ High lipophilicity, moderate solubility
5-Nitrobenzimidazole C₇H₅N₃O₂ 163.13 94-52-0 5-NO₂ Lower solubility, planar structure
2-Nitrobenzimidazole C₇H₅N₃O₂ 163.13 1074-52-8 2-NO₂ Altered electronic effects vs. 5-NO₂
Benznidazole C₁₂H₁₂N₄O₃ 260.25 22994-85-0 2-NO₂, 1-methyl Approved antiparasitic drug, improved solubility

Key Observations :

  • Nitro Group Position: The nitro group at position 5 (vs. 2 in benznidazole) alters electronic distribution and steric interactions.
  • Tosyl vs.
  • Solubility : Substituting nitro with amine groups (as in ) significantly improves solubility, whereas bulky substituents like tosyl may counteract this effect unless polar sulfonamide interactions dominate .

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